Cas no 948290-76-4 (Ethyl 7-fluoro-2-methylquinoline-3-carboxylate)
Ethyl 7-fluoro-2-methylquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 7-fluoro-2-methylquinoline-3-carboxylate
- 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
- AGN-PC-01A9Q8
- CTK8E5526
- AB52409
- KB-249817
- SCHEMBL24951457
- DTXSID70589170
- MFCD09787863
- 948290-76-4
- Ethyl 7-fluoro-2-methylquinoline-3-carboxylate
-
- Inchi: 1S/C13H12FNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3
- InChI Key: WZHYAYYENAGSMB-UHFFFAOYSA-N
- SMILES: FC1C=CC2=CC(C(=O)OCC)=C(C)N=C2C=1
Computed Properties
- Exact Mass: 233.08500
- Monoisotopic Mass: 233.08520679Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19000
- LogP: 2.85900
Ethyl 7-fluoro-2-methylquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291590-250mg |
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester, |
948290-76-4 | 250mg |
¥978.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291590A-500mg |
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester, |
948290-76-4 | 500mg |
¥1730.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291590-250 mg |
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester, |
948290-76-4 | 250MG |
¥978.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291590A-500 mg |
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester, |
948290-76-4 | 500MG |
¥1,730.00 | 2023-07-11 |
Ethyl 7-fluoro-2-methylquinoline-3-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Ethyl 7-fluoro-2-methylquinoline-3-carboxylate
Comprehensive Guide to Ethyl 7-fluoro-2-methylquinoline-3-carboxylate (CAS No. 948290-76-4): Properties, Applications, and Research Insights
Ethyl 7-fluoro-2-methylquinoline-3-carboxylate (CAS No. 948290-76-4) is a fluorinated quinoline derivative gaining traction in pharmaceutical and material science research. This compound belongs to the quinoline carboxylate family, characterized by a fused benzene-pyridine ring system with a fluorine substituent at the 7-position and an ethyl ester group at the 3-position. Its unique structure contributes to its versatility in organic synthesis and drug discovery, particularly in the development of fluorescence probes and bioactive intermediates.
Recent studies highlight the growing interest in fluorinated quinolines due to their enhanced metabolic stability and membrane permeability. Researchers are exploring Ethyl 7-fluoro-2-methylquinoline-3-carboxylate as a potential building block for anticancer agents and antimicrobial compounds, aligning with the global focus on antibiotic resistance and targeted therapies. The compound's electron-withdrawing fluorine moiety improves its binding affinity to biological targets, making it valuable for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, CAS 948290-76-4 serves as a key intermediate in multicomponent reactions (MCRs) and transition-metal-catalyzed couplings. Its ethyl ester group allows for facile hydrolysis or transesterification, enabling diversification into carboxylic acids or amides. This adaptability addresses the pharmaceutical industry's demand for highly functionalized heterocycles, as evidenced by its inclusion in patents for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
Environmental and analytical chemists are investigating 7-fluoro-2-methylquinoline derivatives for their photophysical properties, particularly in sensor development. The compound's intrinsic fluorescence makes it suitable for designing metal ion detectors or pH-sensitive probes—a hot topic in environmental monitoring and diagnostic imaging. Computational studies using density functional theory (DFT) further predict its potential in organic electronics, such as OLED materials.
Quality control of Ethyl 7-fluoro-2-methylquinoline-3-carboxylate typically involves HPLC purity analysis and NMR spectral characterization (¹H, ¹³C, and ¹⁹F-NMR). Stability studies indicate optimal storage under inert conditions at -20°C, with degradation primarily occurring via ester hydrolysis. These protocols align with ICH guidelines for pharmaceutical intermediates, ensuring batch-to-batch reproducibility—a critical factor for regulatory submissions in drug development pipelines.
The commercial availability of CAS 948290-76-4 through specialty chemical suppliers has expanded its accessibility for academic and industrial researchers. Current market trends show rising demand for custom fluorinated building blocks, driven by the need for patent-free intermediates in generic drug synthesis. This positions Ethyl 7-fluoro-2-methylquinoline-3-carboxylate as a strategic material for contract research organizations (CROs) engaged in fragment-based drug design.
Future research directions may explore the compound's utility in click chemistry applications or as a template for covalent inhibitors. With the quinoline scaffold being a privileged structure in medicinal chemistry, modifications of 7-fluoro-2-methylquinoline-3-carboxylates could yield novel allosteric modulators or protein degraders (PROTACs). These advancements would leverage the compound's balanced lipophilicity (clogP ~2.8) and molecular weight (233.24 g/mol) for optimal drug-likeness.
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